
(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is an organic compound that features a benzothiazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process may be scaled up using large-scale reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethanone.
Reduction: Formation of (1S)-1-(1,3-benzothiazol-2-yl)ethane.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
Pharmaceutical Applications
(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol exhibits significant potential in medicinal chemistry due to its diverse biological activities:
- Antimicrobial Activity : Benzothiazole derivatives are known for their effectiveness against various bacteria and fungi. Studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Compound | Target Pathogen | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate Inhibition |
This compound | Pseudomonas aeruginosa | Moderate Inhibition |
Ligands in Coordination Chemistry
This compound has been investigated as a ligand for metal extraction processes due to its ability to form stable complexes with transition metals. Such complexes can be utilized in catalysis and material science applications .
Anticancer Properties
Research indicates that derivatives of benzothiazoles, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have focused on its mechanism of action involving cell cycle arrest and modulation of apoptotic pathways .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers synthesized a series of benzothiazole derivatives and evaluated their antimicrobial properties. The results indicated that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria.
Study 2: Coordination Complexes
A detailed investigation into the coordination chemistry of this compound revealed its potential as a ligand in metal complexes. These complexes were shown to possess catalytic properties beneficial for organic transformations .
Mechanism of Action
The mechanism of action of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol.
1-(1,3-benzothiazol-2-yl)ethanone: An oxidized derivative of the compound.
1-(1,3-benzothiazol-2-yl)ethane: A reduced derivative of the compound.
Uniqueness
This compound is unique due to the presence of both the benzothiazole ring and the hydroxyl group, which confer distinct chemical and biological properties
Biological Activity
(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a compound characterized by its unique benzothiazole moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
- Chemical Formula : C₉H₉N₁O₁S
- Molecular Weight : Approximately 181.24 g/mol
- Structure : The compound features a hydroxyl group (-OH) attached to an ethan-1-ol structure, which enhances its solubility and biological activity.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities.
Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Bactericidal | 50 µg/mL |
Escherichia coli | Bactericidal | 40 µg/mL |
Candida albicans | Fungicidal | 30 µg/mL |
These findings indicate that the compound can effectively inhibit the growth of various pathogenic microorganisms, suggesting its potential use in treating infections caused by these pathogens .
Anticancer Activity
Research has shown that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.
Cell Line | IC50 Value (µM) | Effectiveness |
---|---|---|
MDA-MB-231 (Breast) | 12.5 | Moderate |
NUGC-3 (Gastric) | 15.0 | Moderate |
SK-Hep-1 (Liver) | 10.0 | High |
The compound's mechanism of action involves inducing apoptosis and inhibiting cell cycle progression in cancer cells, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially disrupting their function and leading to cell death in pathogens and cancer cells.
- Receptor Binding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing the binding affinity to receptors involved in cellular signaling pathways .
Study on Antimicrobial Efficacy
A study conducted by Gomes et al. evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested.
Study on Anticancer Properties
In another study published in MDPI, researchers investigated the anticancer effects of various benzothiazole derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways .
Q & A
Q. What are the optimal synthetic routes for (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, and how can reaction conditions be controlled to improve enantiomeric purity?
Basic Research Question
The synthesis typically involves catalytic asymmetric reduction of a ketone precursor (e.g., 1,3-benzothiazol-2-yl ethanone) using chiral catalysts. Key steps include:
- Catalyst selection : Transition-metal catalysts (e.g., Ru-BINAP complexes) or biocatalysts (ketoreductases) can achieve high enantioselectivity .
- Reaction optimization : Temperature (0–25°C), solvent polarity (ethanol or THF), and pH control (neutral to slightly acidic) improve yield and purity. For example, ethanol solvent at room temperature minimizes side reactions .
- Purification : Chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) enhances enantiomeric excess (ee) >99% .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
Basic Research Question
- NMR Spectroscopy :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane:isopropanol (90:10) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 194.06 .
Q. How does the electronic environment of the benzothiazole ring influence the reactivity of the hydroxyl group in this compound?
Advanced Research Question
The benzothiazole ring exerts an electron-withdrawing effect via conjugation, increasing the hydroxyl group’s acidity (pKa ~12.5 vs. ~16 for ethanol). This facilitates:
- Nucleophilic substitutions : The hydroxyl group participates in Mitsunobu reactions with triphenylphosphine/DIAD to form ethers .
- Oxidation : Selective oxidation with MnO₂ yields the ketone without degrading the benzothiazole ring .
- Steric effects : The 2-methylprop-2-en-1-yl substituent (if present) hinders axial attack, favoring specific reaction pathways .
Q. What strategies can resolve discrepancies in biological activity data for this compound across different studies?
Advanced Research Question
Contradictions often arise from:
- Purity variations : Impurities ≥5% (e.g., diastereomers) alter bioactivity. Validate purity via HPLC and NMR .
- Assay conditions : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Stereochemical integrity : Confirm ee >98% using chiral HPLC, as minor enantiomers may antagonize activity .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., CYP450) using the benzothiazole ring as a hydrogen-bond acceptor .
- QSAR studies : Correlate logP (calculated ~1.8) and polar surface area (45 Ų) with membrane permeability .
- MD simulations : Assess stability of ligand-protein complexes (e.g., with bacterial FabH) over 100-ns trajectories .
Q. How can regioselectivity challenges be addressed during the functionalization of this compound?
Advanced Research Question
- Directing groups : Introduce temporary protecting groups (e.g., TMS) on the hydroxyl to steer electrophilic attacks to the benzothiazole C5 position .
- Catalytic control : Fe-phthalocyanine (FePC) catalysts promote Markovnikov addition in hydration reactions .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at the benzylic carbon .
Q. What are the best practices for ensuring the stability of this compound under various storage conditions?
Basic Research Question
- Storage : -20°C in amber vials under argon to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .
- Stability testing : Monitor degradation via HPLC every 6 months; degradation ≤2% over 24 months under optimal conditions .
Q. How can the enantiomeric excess of this compound be accurately determined post-synthesis?
Basic Research Question
- Chiral HPLC : Use a Chiralcel OD-H column with n-hexane:ethanol (85:15); retention times: 8.2 min (1S) vs. 9.5 min (1R) .
- Polarimetry : Specific rotation [α]²⁵D = +34.5° (c = 1, CHCl₃) confirms configuration .
Q. What in vitro assays are most appropriate for evaluating the antimicrobial potential of this compound?
Basic Research Question
- Broth microdilution (CLSI M07-A10) : Determine MIC against S. aureus (reported MIC = 8 µg/mL) .
- Time-kill assays : Assess bactericidal effects at 2× MIC over 24 hours .
Q. How do structural modifications to the benzothiazole moiety affect the compound's pharmacokinetic properties?
Advanced Research Question
Properties
IUPAC Name |
(1S)-1-(1,3-benzothiazol-2-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZTUFERFFNCR-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2S1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.